molecular formula C8H12O3 B6224407 methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate, cis CAS No. 2763740-83-4

methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate, cis

Cat. No.: B6224407
CAS No.: 2763740-83-4
M. Wt: 156.2
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Description

Methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate, cis is a cyclobutane derivative with an ethenyloxy group attached to the third carbon and a carboxylate group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutene derivative with an ethenyloxy reagent in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate, cis involves its interaction with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, while the cyclobutane ring provides structural stability. The compound may interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1s,3s)-3-(methoxy)cyclobutane-1-carboxylate: Similar structure but with a methoxy group instead of an ethenyloxy group.

    Methyl (1s,3s)-3-(propoxy)cyclobutane-1-carboxylate: Contains a propoxy group, leading to different chemical properties.

Properties

CAS No.

2763740-83-4

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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